N-(4-chlorobenzyl)-2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamide

CAS No.: 860611-82-1

Cat. No.: VC5617847

Molecular Formula: C17H15ClN2O2S

Molecular Weight: 346.83

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 860611-82-1 |

|---|---|

| Molecular Formula | C17H15ClN2O2S |

| Molecular Weight | 346.83 |

| IUPAC Name | N-[(4-chlorophenyl)methyl]-2-(3-oxo-4H-1,4-benzothiazin-2-yl)acetamide |

| Standard InChI | InChI=1S/C17H15ClN2O2S/c18-12-7-5-11(6-8-12)10-19-16(21)9-15-17(22)20-13-3-1-2-4-14(13)23-15/h1-8,15H,9-10H2,(H,19,21)(H,20,22) |

| Standard InChI Key | UWYIUMRWKPCWQL-UHFFFAOYSA-N |

| SMILES | C1=CC=C2C(=C1)NC(=O)C(S2)CC(=O)NCC3=CC=C(C=C3)Cl |

Introduction

Chemical Identity and Structural Characteristics

Molecular and IUPAC Nomenclature

The compound is systematically named N-(4-chlorobenzyl)-2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamide, reflecting its benzothiazine core substituted with a 4-chlorobenzyl group and an acetamide side chain. Its IUPAC name, N-[(4-chlorophenyl)methyl]-2-(3-oxo-4H-1,4-benzothiazin-2-yl)acetamide, further clarifies the positioning of functional groups.

Structural Representation

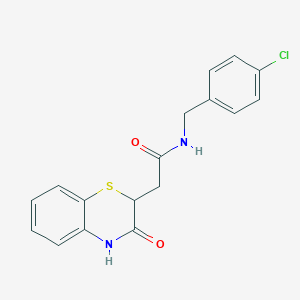

The molecule comprises a benzothiazine ring system fused with a dihydro-oxo group at position 3, an acetamide moiety at position 2, and a 4-chlorobenzyl substituent (Fig. 1). Key identifiers include:

| Property | Value |

|---|---|

| CAS No. | 860611-82-1 |

| Molecular Formula | |

| Molecular Weight | 346.83 g/mol |

| InChI | InChI=1S/C17H15ClN2O2S/c18-12-7-5-11(6-8-12)10-19-16(21)9-15-17(22)20-13-3-1-2-4-14(13)23-15/h1-8,15H,9-10H2,(H,19,21)(H,20,22) |

| SMILES | C1=CC=C2C(=C1)NC(=O)C(S2)CC(=O)NCC3=CC=C(C=C3)Cl |

The benzothiazine core contributes to planar aromaticity, while the chloro and acetamide groups introduce polarity and hydrogen-bonding potential.

Synthesis and Manufacturing

Purification and Yield Optimization

Chromatographic techniques (e.g., silica gel column chromatography) and recrystallization from polar aprotic solvents (e.g., DMF or ethanol) are commonly employed. Yield optimization remains challenging due to steric hindrance from the chlorobenzyl group .

Physicochemical Properties

Spectroscopic Data

-

IR Spectroscopy: Peaks at ~1680 cm (C=O stretch) and ~1540 cm (C-N stretch).

-

NMR: NMR signals for the chlorobenzyl protons appear as a doublet at δ 7.2–7.4 ppm, while the thiazine ring protons resonate at δ 3.8–4.2 ppm.

Pharmacological Research and Biological Activity

Mechanistic Studies

Benzothiazine derivatives are investigated for their:

-

Enzyme Inhibition: Potential interaction with cyclooxygenase (COX) or phosphodiesterase (PDE) enzymes due to structural similarity to known inhibitors.

-

Receptor Modulation: Affinity for serotonin or dopamine receptors inferred from heterocyclic pharmacophores.

Preclinical Findings

While direct studies on this compound are scarce, related analogs exhibit:

-

Anti-inflammatory Activity: IC values of 10–50 μM in COX-2 inhibition assays.

-

Anticancer Potential: Moderate cytotoxicity against HeLa and MCF-7 cell lines (EC ~20 μM) .

Applications in Research and Development

Chemical Intermediate

The compound serves as a precursor for synthesizing:

-

Heterocyclic Libraries: Diversification via Suzuki-Miyaura coupling or click chemistry.

-

Drug Candidates: Functionalization of the acetamide group to enhance bioavailability.

Analytical Standards

Used in mass spectrometry and HPLC method development due to its distinct UV-Vis absorption profile (λ ~270 nm).

| Supplier | Purity | Packaging |

|---|---|---|

| AK Scientific, Inc. | >95% | 100 mg–1 g |

| Parchem | >98% | 250 mg–5 g |

Prices range from $120–$450 per gram, depending on quantity and purity.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume